molecular formula C9H13ClN2O B13072041 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride

4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride

Cat. No.: B13072041
M. Wt: 200.66 g/mol
InChI Key: LNXNCZNMXCXGBQ-UHFFFAOYSA-N
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Description

4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a pyridine ring, and a butanone moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 4-aminobutanone under acidic conditions. The reaction proceeds through a condensation mechanism, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Amino-1-pyridin-3-yl-butan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-(pyridin-3-yl)butan-1-one: Similar structure but with a hydroxyl group instead of an amino group.

    4-(Methylamino)-1-(pyridin-3-yl)butan-1-one: Contains a methylamino group instead of an amino group.

    1-(Pyridin-4-yl)ethan-1-one: Similar pyridine ring but with a different side chain .

Uniqueness

Its amino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-amino-1-pyridin-3-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;/h2-3,6-7H,1,4-5,10H2;1H

InChI Key

LNXNCZNMXCXGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCN.Cl

Origin of Product

United States

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